molecular formula C4H10ClNO2 B1398871 (3R,4R)-Pyrrolidine-3,4-diol hydrochloride CAS No. 1104000-68-1

(3R,4R)-Pyrrolidine-3,4-diol hydrochloride

Cat. No.: B1398871
CAS No.: 1104000-68-1
M. Wt: 139.58 g/mol
InChI Key: VADWFRGDDJHKNB-VKKIDBQXSA-N
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Description

(3R,4R)-Pyrrolidine-3,4-diol hydrochloride is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its pyrrolidine ring structure, which contains two hydroxyl groups at the 3 and 4 positions, and is often used as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-Pyrrolidine-3,4-diol hydrochloride typically involves the asymmetric 1,3-dipolar cycloaddition reaction. One common method starts with the dipolarophile, (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam, and the achiral ylide precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine. The reaction proceeds without the need for chromatography, followed by reduction with lithium aluminum hydride and catalytic hydrogenation .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis techniques that ensure high yield and purity. The process may include the use of protecting groups to facilitate the handling of reactive intermediates and to avoid unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions: (3R,4R)-Pyrrolidine-3,4-diol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

(3R,4R)-Pyrrolidine-3,4-diol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,4R)-Pyrrolidine-3,4-diol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups allow it to form hydrogen bonds with enzymes and receptors, influencing their activity. This interaction can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

    (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol: A closely related compound with similar structural features and applications.

    Pyrrolidine: A simpler analog that lacks the hydroxyl groups but shares the pyrrolidine ring structure.

    Pyrrole: Another nitrogen-containing heterocycle with distinct chemical properties and applications.

Uniqueness: (3R,4R)-Pyrrolidine-3,4-diol hydrochloride is unique due to its chiral nature and the presence of two hydroxyl groups, which confer specific reactivity and biological activity. These features make it a valuable compound in asymmetric synthesis and pharmaceutical research .

Properties

IUPAC Name

(3R,4R)-pyrrolidine-3,4-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c6-3-1-5-2-4(3)7;/h3-7H,1-2H2;1H/t3-,4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADWFRGDDJHKNB-VKKIDBQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1104000-68-1
Record name (3R,4R)-pyrrolidine-3,4-diol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R)-Pyrrolidine-3,4-diol hydrochloride
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(3R,4R)-Pyrrolidine-3,4-diol hydrochloride
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(3R,4R)-Pyrrolidine-3,4-diol hydrochloride
Reactant of Route 4
(3R,4R)-Pyrrolidine-3,4-diol hydrochloride
Reactant of Route 5
(3R,4R)-Pyrrolidine-3,4-diol hydrochloride
Reactant of Route 6
(3R,4R)-Pyrrolidine-3,4-diol hydrochloride

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